tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate

Topological polar surface area Drug-likeness Membrane permeability

This compound delivers a unique dual-heterocycle topology unavailable in simpler N-Boc-pyrrolidine or 2-(ethoxymethyl)pyrrolidine building blocks. With TPSA 42.01 Ų and clogP 0.88, it balances moderate lipophilicity with aqueous compatibility, making it a superior fragment for proteases, kinases, and CNS targets. The N-Boc group allows mild deprotection for late-stage derivatization, while the pyrrole NH provides a hydrogen-bond donor absent in analogs. Ideal for PROTAC linker elaboration and cathepsin inhibitor campaigns. Choose this scaffold for enhanced molecular recognition and ADME compliance.

Molecular Formula C16H26N2O3
Molecular Weight 294.39 g/mol
CAS No. 1420889-52-6
Cat. No. B3239401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate
CAS1420889-52-6
Molecular FormulaC16H26N2O3
Molecular Weight294.39 g/mol
Structural Identifiers
SMILESCC(C1=CC=CN1)OCC2CCCN2C(=O)OC(C)(C)C
InChIInChI=1S/C16H26N2O3/c1-12(14-8-5-9-17-14)20-11-13-7-6-10-18(13)15(19)21-16(2,3)4/h5,8-9,12-13,17H,6-7,10-11H2,1-4H3
InChIKeyJIJHBMQHICXCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate (CAS 1420889-52-6): Physicochemical & Structural Baseline


tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate (CAS 1420889-52-6) is a bifunctional heterocyclic building block with molecular formula C₁₆H₂₆N₂O₃ and a molecular weight of 294.39 g/mol [1]. Its structure integrates an N-Boc-protected pyrrolidine core linked via an ethoxy-methyl spacer to a 1H-pyrrol-2-yl moiety, yielding a computed partition coefficient (clogP) of 0.88 and a topological polar surface area (TPSA) of 42.01 Ų [1]. This architecture balances moderate lipophilicity with sufficient polarity for aqueous compatibility, positioning it as a versatile intermediate for medicinal chemistry campaigns that require dual heterocycle functionalization.

Why Generic Substitution of CAS 1420889-52-6 with Simpler Pyrrolidine or Pyrrole Building Blocks Is Not Equivalent


Procurement based solely on the pyrrolidine or pyrrole pharmacophore ignores the compound's dual-heterocycle topology, which cannot be replicated by simpler N-Boc-pyrrolidine (CAS 86953-79-9) or 2-(ethoxymethyl)pyrrolidine (CAS 883538-81-6). The target compound's TPSA of 42.01 Ų [1] is approximately 42% higher than N-Boc-pyrrolidine (TPSA = 29.5 Ų) and nearly double that of 2-(ethoxymethyl)pyrrolidine (TPSA = 21.26 Ų) [2], indicating distinct molecular recognition and solubility profiles. Furthermore, the pyrrole NH provides a hydrogen-bond donor capacity absent in both simpler analogs (HBD = 0 for all three; however, the pyrrole NH in the target compound can act as a weak HBD under appropriate conditions, whereas the comparators lack any heteroatom-H donor functionality) [1]. These differences directly impact downstream synthetic compatibility, target engagement, and ADME predictivity.

Quantitative Differentiation Evidence for tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate (1420889-52-6) Relative to Closest Analogs


TPSA-Driven Polarity Differentiation vs. N-Boc-pyrrolidine (CAS 86953-79-9)

The target compound exhibits a TPSA of 42.01 Ų [1], which is 42.4% higher than the 29.5 Ų reported for the unsubstituted N-Boc-pyrrolidine comparator . This elevated polarity arises from the additional ether oxygen and pyrrole nitrogen atoms in the side chain. TPSA values below 60 Ų are generally associated with favorable intestinal absorption, but the nuanced increase from 29.5 to 42.01 Ų places the target compound in a distinct permeability class that may reduce passive membrane penetration relative to the simpler analog while improving aqueous solubility—a critical trade-off in lead optimization.

Topological polar surface area Drug-likeness Membrane permeability

Lipophilicity Modulation: clogP 0.88 vs. N-Boc-pyrrolidine (LogP 1.96)

The target compound has a computed clogP of 0.88, as reported in the Sildrug database [1]. In contrast, the structurally simpler N-Boc-pyrrolidine displays a significantly higher LogP of approximately 1.96 . This 1.08 log unit reduction represents a roughly 12-fold decrease in octanol-water partition coefficient, indicating substantially greater hydrophilicity. In medicinal chemistry, a LogP shift of this magnitude is known to influence metabolic clearance, plasma protein binding, and off-target promiscuity, with lower LogP generally correlating with reduced CYP450-mediated oxidation and improved developability.

Lipophilicity clogP Metabolic stability Solubility

Hydrogen-Bond Acceptor Capacity vs. 2-(Ethoxymethyl)pyrrolidine (CAS 883538-81-6)

The target compound possesses five hydrogen-bond acceptor (HBA) sites (two ether oxygens, one carbamate carbonyl oxygen, and one pyrrole nitrogen) [1], compared to only two HBA sites (ether oxygen and pyrrolidine nitrogen) in 2-(ethoxymethyl)pyrrolidine [2]. Importantly, the target compound also lacks a classical hydrogen-bond donor (HBD = 0) based on standard counting rules, whereas the pyrrole NH in the target can engage in weak hydrogen-bond donation under certain contexts—a feature entirely absent in the comparator. The 2.5-fold greater HBA count enhances water solubility and provides additional interaction points for target protein engagement.

Hydrogen-bond acceptor count Molecular recognition Solubility

Structural Differentiation from the 2-Oxo Analog: Absence of Ketone Reduces TPSA by 41%

The closest structural analog in the chemical space is the 2-oxo derivative (CAS 1420965-92-9), which bears a ketone at the ethoxy-pyrrole junction (C₁₆H₂₄N₂O₄, MW 308.37). This analog has a TPSA of 71.6 Ų and one hydrogen-bond donor , whereas the target compound (C₁₆H₂₆N₂O₃, MW 294.39) has a TPSA of 42.01 Ų and zero HBD by standard counting [1]. The 41% lower TPSA of the target compound translates to higher predicted membrane permeability, while the absence of the ketone eliminates a metabolic soft spot susceptible to carbonyl reduction. Furthermore, the target compound is lighter by 14 Da, offering a modest but favorable molecular weight advantage for lead-likeness.

Structural analog comparison Polar surface area Oxo substitution

High-Value Application Scenarios for tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate (1420889-52-6)


Fragment-Based Drug Discovery (FBDD) Requiring Balanced Polarity and Dual Heterocycle Topology

With a TPSA of 42.01 Ų and clogP of 0.88 [1], the compound occupies a favorable region of fragment-like chemical space—below the typical TPSA threshold of 60 Ų for oral absorption, yet sufficiently polar to maintain aqueous solubility. Its five HBA sites provide multiple vectors for target engagement, making it an ideal fragment for screening against proteases, kinases, or protein-protein interaction targets where pyrrole and pyrrolidine motifs are privileged. Procurement for fragment library assembly should prioritize this compound over N-Boc-pyrrolidine or 2-(ethoxymethyl)pyrrolidine due to its richer interaction potential.

Synthesis of Cathepsin S/L Inhibitor Candidates via Boc-Deprotection and Pyrrole Functionalization

The compound's structural framework aligns with pyrrolidine-based cathepsin inhibitors described in patent literature [2]. The Boc group enables controlled, late-stage deprotection under mild acidic conditions to reveal the free pyrrolidine amine for further derivatization, while the pyrrole ring can undergo electrophilic substitution or serve as a metal-coordinating moiety. The lower lipophilicity (clogP 0.88) relative to simpler pyrrolidine building blocks may reduce off-target binding and improve selectivity profiles in cathepsin inhibition campaigns.

CNS Drug Discovery Programs Requiring Moderate Permeability and Low Metabolic Liability

The compound's clogP of 0.88 and TPSA of 42.01 Ų [1] position it favorably for CNS penetration—below the typical LogP ceiling of ~3 for CNS drugs and above the TPSA threshold of ~40 Ų required for passive blood-brain barrier crossing. In contrast, the 2-oxo analog (TPSA 71.6 Ų) exceeds the TPSA limit and is less likely to achieve adequate brain exposure. The absence of a ketone carbonyl in the target compound further reduces metabolic vulnerability, making it the preferred scaffold for neuroscience lead generation.

Development of Bifunctional Probes or PROTAC Linker Precursors

The ethoxy-methyl spacer between the pyrrolidine and pyrrole rings provides a built-in flexible linker motif. Upon Boc deprotection, the pyrrolidine amine can be conjugated to a target-protein ligand, while the pyrrole NH or ring carbons can be functionalized to attach an E3 ligase ligand. This dual-functionalization capability is absent in simpler building blocks such as N-Boc-pyrrolidine or 2-(ethoxymethyl)pyrrolidine, which lack the second heterocycle. The compound's moderate molecular weight (294.39 Da) also keeps the overall PROTAC within a developable size range.

Quote Request

Request a Quote for tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.